1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The presence of nitrogen and oxygen atoms in the structure of this compound makes it particularly interesting for various scientific applications.
Properties
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-12-8-9-14(10-13(12)2)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)15-6-4-3-5-7-15/h3-10,17-18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDLPOXOACCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives. The triazole ring can be synthesized using click chemistry, which involves the cycloaddition of azides and alkynes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce
Biological Activity
The compound 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Biological Activity Overview
Recent studies indicate that derivatives of oxadiazoles and triazoles exhibit significant biological properties. The focus on the compound is primarily on its antimicrobial , antifungal , and cytotoxic activities.
Antimicrobial and Antifungal Activity
Research has highlighted the effectiveness of oxadiazole derivatives against various microbial strains. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of compounds similar to our target compound against cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibit promising cytotoxicity with IC50 values in the micromolar range (e.g., 29 μM for some derivatives) .
- Antifungal Properties : Another study emphasized the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds demonstrated a broad spectrum of activity against fungal pathogens .
Case Studies
- Cytotoxic Activity Evaluation : In a controlled study involving the synthesis of new 1,3,4-thiadiazole derivatives combined with phthalimide structures, significant cytotoxic activity was observed against HeLa cells. The compounds were assessed using MTT assays to determine their viability effects .
- In Vivo Studies on Blood Indicators : A separate investigation focused on the impact of a mixture containing triazole derivatives on animal blood composition and biochemical indicators. This research aimed to establish the pharmacokinetic profiles of these compounds in vivo .
Detailed Research Findings
While specific mechanisms for the biological activity of this compound require further elucidation, it is hypothesized that the presence of nitrogen-rich heterocycles contributes to its interaction with biological targets. The lipophilicity of these compounds may enhance their ability to permeate cell membranes and exert cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
